molecular formula C14H20O2 B12282641 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol

1-[3-(Benzyloxymethyl)cyclobutyl]ethanol

Cat. No.: B12282641
M. Wt: 220.31 g/mol
InChI Key: WBHXFYNRMMEHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is a chiral cyclobutane derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring a cyclobutyl scaffold, such as this one, are increasingly valued as saturated bioisosteres for benzene rings or as conformationally restricted modules, which can enhance potency and improve the metabolic profile of drug candidates . The structure incorporates both an ethanol and a benzyloxymethyl substituent on the cyclobutane ring, making it a versatile synthetic intermediate or building block for the preparation of more complex active molecules. This chemical serves as a key raw material and intermediate in the synthesis of novel therapeutic agents. Patents and scientific literature indicate that structurally analogous cyclobutyl derivatives are explored as core components in various inhibitor classes, including Benzothiazole cyclobutyl amine derivatives and Azetidine and cyclobutane derivatives investigated as JAK inhibitors . These research avenues target a wide range of conditions, from oncological to inflammatory and autoimmune diseases . As a result, this compound holds particular value for researchers in drug discovery programs focused on kinase inhibition, immune modulation, and oncology. The mechanism of action for any resulting drug candidate would be specific to the final synthesized molecule, but the cyclobutyl core often contributes to precise three-dimensional positioning of pharmacophores within the biological target. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[3-(phenylmethoxymethyl)cyclobutyl]ethanol

InChI

InChI=1S/C14H20O2/c1-11(15)14-7-13(8-14)10-16-9-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3

InChI Key

WBHXFYNRMMEHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)COCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Benzyloxymethyl Cyclobutyl Ethanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol allows for the deconstruction of the molecule into simpler, more readily available precursors. This process is crucial for designing a logical and efficient forward synthesis.

Strategic Disconnections for the Cyclobutyl Core

The primary retrosynthetic disconnections for this compound involve the functional groups attached to the cyclobutane (B1203170) ring.

Disconnection of the Ethanol (B145695) Side Chain: The C-C bond between the cyclobutane ring and the ethanol group is a logical point for disconnection. This leads back to a key intermediate, 3-(benzyloxymethyl)cyclobutanone , and a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi). This approach transforms the synthesis of the target alcohol into the synthesis of a precursor ketone followed by a standard Grignard or similar addition reaction.

Disconnection of the Benzyloxymethyl Group: An alternative, though less common, disconnection would be the ether linkage of the benzyloxymethyl group. This would lead to 3-(hydroxymethyl)cyclobutylethanol and a benzyl (B1604629) halide. However, this strategy is often less favorable due to the need for protecting group manipulations later in the synthesis.

Identification of Essential Chiral and Achiral Building Blocks

The retrosynthetic analysis points to several key building blocks. The synthesis of the central precursor, 3-(benzyloxymethyl)cyclobutanone , is of primary importance. chemicalbook.comgoogle.com This ketone can be synthesized through various routes. One patented method involves a five-step sequence starting from a halogenated methyl benzene (B151609), proceeding through etherification, halogenation, elimination, ring closure, and finally a dechlorination to yield the desired cyclobutanone (B123998). google.com Another approach starts from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. google.com

The final step of the synthesis, the conversion of the ketone to the target alcohol, requires a simple and achiral building block: a methyl nucleophile.

Precursor/Building Block Role in Synthesis CAS Number
3-(Benzyloxymethyl)cyclobutanoneKey intermediate ketone30830-27-4
Methylmagnesium bromideMethyl nucleophile for ethanol group formation75-16-1
Benzyl vinyl etherPrecursor for [2+2] cycloaddition930-58-5
Dichloroketene (B1203229)Reagent for [2+2] cycloaddition4591-28-0
Substituted PyrrolidinesPrecursors for ring contraction methodsVaries

Approaches to Cyclobutane Ring Construction in the Context of this compound Synthesis

The construction of the cyclobutane ring itself is the most challenging aspect of the synthesis. Several general methodologies can be adapted for this purpose. researchgate.netnih.gov

[2+2] Cycloaddition Reactions in Cyclobutyl Synthesis

The [2+2] cycloaddition is a powerful and widely used method for forming four-membered rings. kib.ac.cnresearchgate.netnih.gov In the context of synthesizing the precursor 3-(benzyloxymethyl)cyclobutanone, a key reaction involves the cycloaddition of benzyl vinyl ether with a ketene (B1206846) or ketene equivalent. google.com

A specific example is the reaction between benzyl vinyl ether and dichloroketene (generated in situ from trichloroacetyl chloride and a zinc-copper couple). This cycloaddition forms a 2,2-dichlorocyclobutanone derivative. Subsequent reductive dechlorination, often using zinc powder in acetic acid, removes the chlorine atoms to yield 3-(benzyloxymethyl)cyclobutanone. google.comgoogle.com This method is advantageous for its reliability and the availability of starting materials. nih.gov Photocatalytic [2+2] cycloadditions using visible light have also emerged as a modern, efficient alternative for constructing cyclobutane frameworks. organic-chemistry.org

Ring Contraction Methodologies for Cyclobutyl Formation

Ring contraction offers an alternative pathway to cyclobutanes from larger, more easily accessible rings like cyclopentanes or pyrrolidines. rsc.orgacs.org A notable method involves the stereoselective contraction of substituted pyrrolidines. chemistryviews.orgacs.org This process can be mediated by iodonitrene chemistry, where a pyrrolidine (B122466) derivative reacts to form a 1,1-diazene intermediate. acs.org Subsequent extrusion of nitrogen gas generates a 1,4-biradical that cyclizes to form the cyclobutane ring, often with high stereoretention. acs.org While not specifically documented for this compound, this strategy could be adapted by designing a suitable pyrrolidine precursor.

Another classical ring contraction is the Wolff rearrangement of a five-membered α-diazoketone, which can be induced photochemically or thermally to yield a cyclobutanecarboxylic acid derivative. rsc.org

Rearrangement Reactions Leading to the Cyclobutyl Skeleton

Rearrangement reactions provide another strategic avenue for cyclobutane synthesis. One relevant example is the rearrangement of cyclopropylcarbinyl systems. Solvolysis of cyclobutyl derivatives can proceed through a bicyclobutonium ion intermediate, which can also be accessed from cyclopropylmethyl compounds. thieme-connect.de While complex, these rearrangements can be controlled to favor the formation of the cyclobutane skeleton.

Additionally, divinylcyclopropane rearrangements can lead to substituted cycloheptadienes, but under certain conditions, related rearrangements can be guided towards cyclobutane products. More directly applicable to the synthesis of functionalized cyclobutanes are rearrangements of other cyclic systems, such as the thermal rearrangement of cyclopropyl (B3062369) carbenes into cyclobutenes, which can then be hydrogenated to the corresponding cyclobutane. organic-chemistry.org

Stereoselective Synthesis of the 1-Ethanol Moiety

The critical step in the synthesis of this compound is the enantioselective construction of the chiral secondary alcohol. This is typically achieved through the stereoselective reduction of the precursor ketone, 3-(benzyloxymethyl)cyclobutan-1-one, or by the asymmetric addition of an ethyl group to a corresponding aldehyde.

Asymmetric Reduction Strategies for Ketone Precursors

The asymmetric reduction of prochiral ketones is a powerful and well-established method for the synthesis of chiral secondary alcohols. Two prominent strategies, the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction, offer high levels of enantioselectivity and are applicable to the synthesis of this compound from its ketone precursor.

Noyori Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral BINAP ligands to effect the highly enantioselective hydrogenation of ketones. harvard.edunobelprize.orgwikipedia.org The reaction typically proceeds under hydrogen pressure and can provide access to either enantiomer of the alcohol by selecting the appropriate enantiomer of the BINAP ligand. harvard.edu While specific examples for the reduction of 3-(benzyloxymethyl)cyclobutan-1-one are not extensively documented, the broad substrate scope of this reaction suggests its applicability. The general conditions for a Noyori hydrogenation are presented in the table below.

Interactive Table: General Conditions for Noyori Asymmetric Hydrogenation
ParameterCondition
Catalyst [RuCl₂((R)- or (S)-BINAP)(dmf)n] or similar Ru(II)-BINAP complex
Substrate 3-(Benzyloxymethyl)cyclobutan-1-one
Solvent Methanol, Ethanol, or other protic solvents
Reducing Agent Hydrogen gas (H₂)
Pressure 1 - 100 atm
Temperature Room temperature to 80 °C
Additives A base may be required for certain substrates

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent (e.g., BH₃·SMe₂ or catecholborane) to the ketone. alfa-chemistry.comnrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its high enantioselectivity, operational simplicity, and predictable stereochemical outcome based on the catalyst's stereochemistry. alfa-chemistry.comorganic-chemistry.org The proposed mechanism involves the formation of a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored manner, directing the hydride transfer to one face of the carbonyl. nrochemistry.com

Interactive Table: General Conditions for Corey-Bakshi-Shibata Reduction
ParameterCondition
Catalyst (R)- or (S)-Me-CBS catalyst (typically 5-10 mol%)
Substrate 3-(Benzyloxymethyl)cyclobutan-1-one
Reducing Agent Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Catecholborane
Solvent Tetrahydrofuran (B95107) (THF), Toluene (B28343)
Temperature -78 °C to room temperature

Chiral Auxiliary-Mediated Asymmetric Syntheses

An alternative approach to establish the stereocenter of the 1-ethanol group involves the use of a chiral auxiliary. This strategy would likely commence from 3-(benzyloxymethyl)cyclobutane-1-carbaldehyde. The aldehyde would be reacted with a chiral auxiliary to form a chiral intermediate, such as a chiral hydrazone or oxazolidinone. Subsequent diastereoselective addition of an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium) would lead to the formation of the desired stereocenter. The final step would involve the cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound. While a versatile strategy, specific examples applied to this particular cyclobutane system are not readily found in the literature.

Organocatalytic and Metal-Catalyzed Enantioselective Approaches

Modern synthetic methods offer further avenues for the stereoselective synthesis of the target alcohol. Organocatalysis, for instance, could be employed for the asymmetric addition of nucleophiles to the precursor aldehyde. rsc.orgrsc.org Chiral secondary amines or N-heterocyclic carbenes could potentially catalyze the enantioselective addition of an ethyl nucleophile or its equivalent.

Metal-catalyzed enantioselective addition of organometallic reagents to aldehydes is another powerful tool. Catalytic systems based on chiral ligands complexed to metals such as zinc, titanium, or copper could facilitate the enantioselective addition of diethylzinc (B1219324) or other ethylating agents to 3-(benzyloxymethyl)cyclobutane-1-carbaldehyde. These methods often offer high enantioselectivities under mild conditions.

Introduction and Manipulation of the Benzyloxymethyl Group

Etherification Reactions for Benzyloxymethyl Installation

The most common method for the introduction of a benzyl ether is the Williamson ether synthesis. In the context of synthesizing this compound, this would involve the deprotonation of a precursor containing a 3-(hydroxymethyl)cyclobutyl moiety with a suitable base, followed by reaction with benzyl bromide or a similar benzylating agent.

Interactive Table: Reagents for Williamson Ether Synthesis
Reagent TypeExamplesRole in Reaction
Starting Material 3-(Hydroxymethyl)cyclobutanol or a derivativeProvides the alcohol to be protected
Base Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)Deprotonates the alcohol to form an alkoxide
Benzylating Agent Benzyl bromide (BnBr), Benzyl chloride (BnCl)Provides the benzyl group for ether formation
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the reaction medium

Orthogonal Protecting Group Strategies in Synthesis

In a more complex synthesis, particularly if other functional groups are present, an orthogonal protecting group strategy is essential. organic-chemistry.orgjocpr.comlibretexts.orgnih.gov This strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgjocpr.com For instance, if the synthesis of this compound were part of a larger synthetic sequence, the benzyl ether could be chosen for its stability under a range of conditions and its selective removal by hydrogenolysis (catalytic hydrogenation). libretexts.org Other alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), could be used for other hydroxyl groups in the molecule. Silyl ethers are typically cleaved under acidic conditions or with fluoride (B91410) ions, conditions which would leave the benzyl ether intact. This orthogonal approach provides the flexibility needed for the sequential manipulation of different functional groups within a complex molecule.

Selective Deprotection Methodologies

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups. In the case of this compound, the benzyl ether serves to protect a primary alcohol. The selective removal, or deprotection, of this benzyl group is a critical step, especially in the final stages of a synthesis to unveil the primary hydroxyl group.

The benzyl ether is a widely used protecting group due to its stability under a variety of conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, mild conditions. acs.org The most common and highly effective method for the deprotection of a benzyl ether is catalytic hydrogenolysis. rsc.orgbldpharm.com This reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent such as ethanol or ethyl acetate. The reaction proceeds under mild conditions and results in the formation of the desired alcohol and toluene as a byproduct.

A key advantage of this method is its orthogonality to many other protecting groups. For instance, silyl ethers (like TBDMS or TIPS) and acetals are generally stable under hydrogenolysis conditions. acs.org This allows for the selective deprotection of the benzyl ether without affecting other protected alcohols in the molecule.

Table 1: Representative Conditions for Benzyl Ether Deprotection

CatalystHydrogen SourceSolventTypical ConditionsSelectivity
10% Pd/CH₂ (1 atm)Ethanol (EtOH)Room Temperature, 1-12 hHigh for benzyl ethers; does not cleave silyl ethers or most esters.
Pearlman's Catalyst (Pd(OH)₂/C)H₂ (1 atm to 50 psi)Ethyl Acetate (EtOAc)Room Temperature, 1-6 hMore active than Pd/C; useful for more sterically hindered or electron-rich systems.
Raney Nickel (RaNi)H₂ (1-5 atm)Methanol (MeOH)Room Temperature to 50°C, 4-24 hAlternative to palladium catalysts.
10% Pd/CAmmonium Formate (HCO₂NH₄)Methanol (MeOH)Reflux, 1-3 hTransfer hydrogenolysis; avoids use of gaseous H₂.

Alternative methods for benzyl ether cleavage include using strong acids or dissolving metal reductions (e.g., Na in liquid NH₃), but these are harsher and less selective, limiting their application in complex syntheses. rsc.org For substrates containing other reducible functional groups like alkenes or alkynes, transfer hydrogenolysis using reagents like 1,4-cyclohexadiene (B1204751) can be employed to control the hydrogen availability. bldpharm.com

Total Synthesis Strategies Towards Enantiopure this compound

The total synthesis of an enantiopure compound like this compound can be approached through several strategic pathways. The choice between a convergent or linear synthesis depends on factors such as the availability of starting materials, efficiency, and the desired stereochemical control.

Convergent Synthesis Approaches

A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them in the later stages of the synthesis. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and a low-yielding step late in the synthesis does not compromise the entire sequence.

For this compound, a convergent strategy would involve the separate synthesis of a functionalized cyclobutane core and the ethyl-alcohol side chain, followed by their coupling. For example, a cyclobutane fragment bearing an electrophilic group could be coupled with a nucleophilic ethyl equivalent.

One potential convergent route could utilize modern cross-coupling methodologies. A key intermediate would be a stereodefined 1,3-disubstituted cyclobutane. The synthesis of such structures can be achieved through various methods, including [2+2] cycloadditions or ring-opening reactions of bicyclobutanes. nih.govrsc.org For instance, a chiral cyclobutane derivative containing a leaving group (e.g., a halide or triflate) at the C1 position and the benzyloxymethyl group at C3 could be coupled with an organometallic reagent like ethylmagnesium bromide in the presence of a suitable catalyst.

The enantioselective synthesis of the cyclobutane fragment itself is a key challenge. Asymmetric catalysis, for instance, in the hydroalkylation of cyclobutenes, can provide access to enantioenriched disubstituted cyclobutanes. nih.gov

Linear Synthesis Pathways

A linear synthesis builds the target molecule step-by-step from a single starting material. While potentially longer, this approach can be more straightforward to develop. A plausible linear synthesis of this compound would likely start from a readily available cyclobutane precursor.

A logical starting point is the ketone 3-((benzyloxy)methyl)cyclobutanone . chemicalbook.com This ketone can be synthesized through various established methods for cyclobutane ring formation. The crucial step to form the target alcohol is the addition of an ethyl group to the carbonyl of this ketone. This is typically achieved using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), or ethyllithium (B1215237) (EtLi). This reaction generates the tertiary alcohol and the second stereocenter of the molecule.

Since the starting ketone is prochiral, this addition will produce a racemic mixture of the product unless a chiral reagent or catalyst is used. The diastereoselectivity of the addition (formation of cis vs. trans isomers relative to the benzyloxymethyl group) would depend on the steric influence of the C3 substituent.

To obtain an enantiopure product via a linear route, one could employ several strategies:

Chiral Resolution: The racemic final product or a precursor alcohol could be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Reduction/Addition: An asymmetric synthesis could be employed. For example, the use of a chiral catalyst in the addition of the ethyl group to the ketone could directly produce the enantiomerically enriched alcohol. chemistryviews.org

Enzymatic Methods: Lipases can be used for the kinetic resolution of racemic alcohols or their corresponding esters, a technique that has been applied to related cyclic systems. google.com

Optimization of Reaction Conditions and Yields in Academic Research

The optimization of reaction conditions is paramount to maximizing yield and selectivity in any synthetic sequence. For the proposed synthesis of this compound, a key transformation to optimize would be the nucleophilic addition of an ethyl group to the ketone precursor, 3-((benzyloxy)methyl)cyclobutanone .

Research on Grignard additions to ketones has shown that solvent, temperature, and additives can significantly influence the reaction's outcome. researchgate.netmit.edu For instance, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, but their choice can affect reaction rates and selectivity. researchgate.net Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

Table 2: Hypothetical Optimization of Ethyl Grignard Addition to 3-((Benzyloxy)methyl)cyclobutanone

EntrySolventTemperature (°C)Equivalents of EtMgBrYield (%)Diastereomeric Ratio (cis:trans)
1Diethyl Ether0 to RT1.2851.5 : 1
2THF0 to RT1.2901.3 : 1
3Toluene01.5752.0 : 1
4THF-781.2923.5 : 1
5THF with CeCl₃-781.295>10 : 1

As illustrated in the hypothetical data in Table 2, conducting the reaction at low temperatures (-78 °C) could improve the diastereomeric ratio. Furthermore, the use of additives like cerium(III) chloride (the Luche reduction conditions, though typically for reductions, the principle applies to Grignard additions) can enhance nucleophilicity and suppress side reactions like enolization, potentially leading to higher yields and cleaner reactions. researchgate.net

For achieving enantioselectivity, academic research would focus on asymmetric synthesis. This could involve screening various chiral ligands in combination with a dialkylzinc reagent (e.g., diethylzinc) or using a chiral auxiliary attached to the cyclobutane precursor to direct the stereochemical outcome of the addition. The optimization process would involve systematically varying the catalyst, ligand, solvent, and temperature to maximize the enantiomeric excess (ee) of the desired product. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 3 Benzyloxymethyl Cyclobutyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, a deeper understanding of the molecule's intricate structure requires the application of more advanced, multi-dimensional NMR techniques.

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound and for elucidating its stereochemistry. researchgate.netnih.gov A suite of these experiments is typically employed to build a complete picture of the molecule's structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton of the ethanol (B145695) group and its neighboring methyl protons. It would also map out the coupling network among the protons on the cyclobutane (B1203170) ring, helping to trace the connectivity of the ring system. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduslideshare.net This is instrumental in assigning the ¹³C spectrum. For instance, the proton of the hydroxymethyl group would show a cross-peak to its corresponding carbon, definitively assigning that carbon's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.netyoutube.com This is particularly powerful for connecting different parts of the molecule. For example, the benzylic protons of the benzyloxymethyl group would show correlations to the quaternary aromatic carbon and the ortho-, meta-, and para-carbons of the phenyl ring, as well as to the carbon of the cyclobutane ring to which the benzyloxymethyl group is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of the molecule, as it identifies protons that are close to each other in space, regardless of whether they are bonded. nih.govharvard.edu In the case of this compound, NOESY can distinguish between cis and trans isomers. For example, a NOESY cross-peak between the proton on the carbon bearing the ethanol group and a proton on the carbon bearing the benzyloxymethyl group would indicate a cis relationship between these two substituents. The absence of such a correlation would suggest a trans arrangement.

A hypothetical table of expected 2D NMR correlations for a trans isomer of this compound is presented below.

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (to ¹³C)NOESY Correlations
H on C with OHCH₃ of ethanolC of CH₃, C of cyclobutaneRing protons on same face
Benzylic CH₂Phenyl C's, O-CH₂, C of cyclobutanePhenyl protons, ring protons
Cyclobutane CH'sOther cyclobutane CH'sOther cyclobutane C'sOther ring protons (cis or trans)

Chiral Derivatizing Agent (CDA) NMR for Enantiomeric Excess Determination in Research

To determine the enantiomeric excess (ee) of a chiral alcohol like this compound, a chiral derivatizing agent (CDA) can be employed. beilstein-journals.orgudel.edu Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA for this purpose. umn.eduyoutube.com The reaction of the alcohol with a single enantiomer of a CDA, such as (R)-Mosher's acid chloride, converts the enantiomers of the alcohol into a mixture of diastereomers. drpress.org These diastereomeric esters have different physical properties and, crucially, distinct NMR spectra. youtube.com

The differing spatial arrangement of the phenyl and trifluoromethyl groups of the Mosher's ester relative to the rest of the molecule in the two diastereomers leads to different shielding and deshielding effects on nearby protons. This results in separate signals for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original alcohol. youtube.com ¹⁹F NMR can also be a very clear way to determine the ee, as the trifluoromethyl group of each diastereomer will give a distinct singlet. youtube.com

DiastereomerProton near Chiral CenterHypothetical ¹H Shift (ppm)¹⁹F Shift (ppm)
(R)-Alcohol-(S)-Mosher's EsterH-1 of cyclobutane4.15-71.5
(S)-Alcohol-(S)-Mosher's EsterH-1 of cyclobutane4.25-71.8

Dynamic NMR Studies for Rotational Barriers and Conformation Exchange

The cyclobutane ring is not planar and undergoes a dynamic process known as ring puckering, where it rapidly interconverts between different bent conformations. nih.gov Dynamic NMR (DNMR) is a technique used to study such conformational exchange processes that occur on the NMR timescale. uni-halle.de

At room temperature, the ring puckering of this compound is typically fast, and the NMR spectrum shows averaged signals for the ring protons. However, by lowering the temperature, this conformational exchange can be slowed down. As the rate of exchange decreases and approaches the NMR timescale, the signals for the non-equivalent protons in the different conformations will broaden, coalesce, and eventually sharpen into separate signals at a sufficiently low temperature (the slow-exchange regime).

By analyzing the changes in the lineshape of the signals over a range of temperatures, it is possible to calculate the thermodynamic activation parameters for the ring-puckering process, such as the activation energy (ΔG‡). lu.se This provides valuable insight into the flexibility of the cyclobutane ring and the energetic barriers between its different conformations. Similar studies can also be applied to investigate the rotational barriers of the benzyloxymethyl group.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While NMR spectroscopy provides detailed information about the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netresearchgate.net However, this technique requires a well-ordered single crystal, which can be challenging to obtain for molecules that are oils at room temperature, as this compound is likely to be. aps.org

Preparation of Crystalline Derivatives for Diffraction Studies

To overcome the difficulty of crystallizing an oil, the compound can be converted into a crystalline derivative. creative-chemistry.org.uk For alcohols, a common strategy is to form an ester with a molecule that promotes crystallization. Aromatic carboxylic acids, particularly those containing heavy atoms and nitro groups like p-nitrobenzoic acid or 3,5-dinitrobenzoic acid, are often used. These derivatives have several advantages:

They are often highly crystalline solids with sharp melting points.

The rigid aromatic groups facilitate ordered packing in the crystal lattice.

The presence of a "heavy" atom (an atom heavier than oxygen, such as bromine or chlorine, if such a derivative is made) enhances the anomalous dispersion effect, which is crucial for determining the absolute configuration. mit.edu

The preparation typically involves reacting the alcohol with the corresponding acid chloride in the presence of a base. The resulting crystalline ester can then be purified by recrystallization to obtain high-quality single crystals suitable for X-ray diffraction analysis. libretexts.orgnih.gov

Anomalous Dispersion for Stereochemical Assignment

Once a suitable single crystal of a derivative is obtained, its structure can be determined by X-ray diffraction. nih.gov To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized. nih.govmdpi.com

Normally, the scattering of X-rays by an atom is treated as being independent of the phase of the incoming X-ray wave. However, when the energy of the X-rays is near an absorption edge of an atom, this assumption breaks down, and a phase shift occurs. This effect, known as anomalous dispersion, is more pronounced for heavier atoms. mit.edu

This phase shift breaks the inversion symmetry of the diffraction pattern. According to Friedel's Law, the intensity of a reflection from a set of crystal planes (hkl) is equal to the intensity of the reflection from the opposite side of those planes (-h-k-l). In the presence of anomalous scattering in a non-centrosymmetric crystal (which is required for a chiral molecule), Friedel's Law breaks down, and the intensities of these "Bijvoet pairs" will be different. researchgate.net

By carefully measuring the intensities of a large number of Bijvoet pairs, it is possible to determine which of the two possible enantiomeric structures correctly accounts for the observed intensity differences. This allows for the unambiguous assignment of the absolute configuration (R or S) at each chiral center in the molecule. researchgate.netmit.edu The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given configuration confirms its assignment.

Crystallographic ParameterIllustrative ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules
Flack Parameter0.05(3)A value near 0 confirms the absolute structure assignment
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration and conformational preferences of chiral molecules like this compound, which possesses at least two stereocenters.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com For this compound, the chromophores, such as the phenyl group in the benzyl (B1604629) moiety, would be the primary focus of electronic CD (ECD) measurements. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenters.

In a hypothetical study, the CD spectrum of a synthesized enantiomer of this compound would be recorded. To assign the absolute configuration (e.g., (1R, 3R), (1S, 3S), etc.), the experimental spectrum would be compared with a theoretically predicted spectrum. nih.gov This computational approach involves:

Generating all possible low-energy conformations of the molecule using computational chemistry methods like Density Functional Theory (DFT).

Calculating the theoretical CD spectrum for each conformer.

Averaging the spectra based on the Boltzmann population of each conformer.

A match between the experimental and a predicted spectrum for a specific absolute configuration would provide strong evidence for its assignment. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, could also be employed to provide more detailed structural information. wikipedia.orgresearchgate.net

Hypothetical Data Table for CD Analysis:

Parameter Hypothetical Value
Wavelength (nm)262
Molar Ellipticity [θ] (deg·cm²/dmol)+15,000
SolventMethanol
AssignmentPhenyl Chromophore

This table is for illustrative purposes only and does not represent actual experimental data.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. An ORD spectrum provides complementary information and can also be used to determine the absolute configuration by comparing the experimental curve with known data for similar compounds or with theoretical predictions. The sign of the specific rotation at the sodium D-line (589 nm) is a common, though sometimes unreliable, indicator of chirality.

Hypothetical Data Table for ORD Measurement:

Parameter Hypothetical Value
Wavelength (nm)589 (Sodium D-line)
Specific Rotation [α] (deg)+25.5
Concentration (g/100mL)1.0
SolventChloroform

This table is for illustrative purposes only and does not represent actual experimental data.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining the exact mass of a molecule and its fragments, which allows for the determination of its elemental composition. It is also invaluable for structural elucidation through fragmentation analysis and for monitoring chemical reactions.

In a hypothetical HRMS study of this compound, the molecule would be ionized (e.g., by electrospray ionization - ESI) and then fragmented. The resulting fragmentation pattern would provide a "fingerprint" of the molecule's structure. Key fragment ions would be expected to arise from the cleavage of specific bonds.

Expected Fragmentation Pathways:

Loss of water: A common fragmentation for alcohols, leading to a peak at [M-H₂O]⁺.

Benzylic cleavage: Cleavage of the C-O bond of the benzyl ether could produce a stable benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage of the cyclobutane ring: The strained cyclobutane ring could undergo characteristic ring-opening or fragmentation, providing information about the substitution pattern.

Loss of the ethanol side chain: Cleavage next to the hydroxyl group.

Hypothetical Data Table for HRMS Fragmentation:

m/z (calculated) Elemental Formula Proposed Fragment
220.1463C₁₄H₂₀O₂[M]⁺
202.1358C₁₄H₁₈O[M-H₂O]⁺
113.0966C₇H₁₃O[M-C₇H₇]⁺
91.0548C₇H₇[Benzyl Cation]⁺

This table is for illustrative purposes only and does not represent actual experimental data.

HRMS is an excellent technique for monitoring the progress of a chemical reaction in real-time. For instance, in a synthesis of this compound, small aliquots of the reaction mixture could be analyzed by HRMS at different time points. This would allow for the detection and quantification of the starting materials, the desired product, and any reaction intermediates or byproducts. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The high mass accuracy of HRMS would enable the confident identification of each species in the complex reaction mixture.

Reactivity and Transformations of 1 3 Benzyloxymethyl Cyclobutyl Ethanol

Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 1-[3-(benzyloxymethyl)cyclobutyl]ethan-1-one. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and compatibility with other functional groups.

Commonly used oxidants for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid), as well as milder, non-chromium-based methods like Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) and Dess-Martin periodinane (DMP) oxidation. niscpr.res.in For a substrate like this compound, which contains a benzyl (B1604629) ether that could be sensitive to strongly acidic or oxidative conditions, milder reagents such as PCC, DMP, or a Swern oxidation would likely be preferred to avoid cleavage of the benzyl protecting group.

In a study on the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol, the secondary alcohol was oxidized to the corresponding ketone using sodium dichromate in aqueous sulfuric acid. niscpr.res.in This demonstrates that even with potentially sensitive groups, carefully controlled conditions can effect the desired oxidation.

Table 1: Representative Oxidation Reactions of Secondary Cyclobutyl Alcohols

Substrate (Analogue) Oxidizing Agent Solvent Temperature Product Yield (%) Reference
2-chloro-1-(3-methyl-3-mesitylcyclobutyl)ethan-1-ol Sodium dichromate, H₂SO₄ Water Room Temp. 2-chloro-1-(3-methyl-3-mesitylcyclobutyl)ethan-1-one Not specified niscpr.res.in
General Secondary Alcohol Pyridinium chlorochromate (PCC) Dichloromethane Room Temp. Ketone High commonorganicchemistry.com
General Secondary Alcohol Dess-Martin Periodinane (DMP) Dichloromethane Room Temp. Ketone High commonorganicchemistry.com

This table presents data for analogous compounds to illustrate the expected reactivity.

Stereochemical control is a crucial aspect when the starting alcohol is chiral. If this compound were resolved into its enantiomers, the oxidation to the ketone would result in the loss of the stereocenter at the alcoholic carbon.

The secondary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com To avoid the potentially harsh conditions of Fischer esterification, milder methods such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com This method is particularly suitable for acid-sensitive substrates.

Etherification of the secondary alcohol can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. The choice of base is critical to ensure efficient deprotonation without promoting competing elimination reactions. Alternatively, acid-catalyzed dehydration can lead to symmetrical ethers, though this is less controlled and can lead to elimination byproducts, especially with secondary alcohols. beilstein-journals.org

Table 2: Representative Esterification and Etherification Reactions of Secondary Alcohols

Reaction Type Substrate (Analogue) Reagents Conditions Product Yield (%) Reference
Fischer Esterification Secondary Alcohol + Carboxylic Acid H₂SO₄ (cat.) Heat Ester Variable chemguide.co.ukmasterorganicchemistry.com
Steglich Esterification Secondary Alcohol + Carboxylic Acid DCC, DMAP Room Temp. Ester High commonorganicchemistry.com

This table presents general data for analogous reactions to illustrate the expected reactivity.

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Subsequent reaction with a variety of nucleophiles can introduce new functional groups at this position. These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center. utexas.eduyoutube.comlibretexts.org

For example, treatment with tosyl chloride in the presence of a base like pyridine (B92270) would form the corresponding tosylate. This intermediate can then be displaced by nucleophiles such as azide, cyanide, or halides. If the reaction were to proceed through an Sₙ1 mechanism, which is less likely for a secondary alcohol unless stabilized, it would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate. libretexts.org The steric hindrance around the cyclobutyl group might influence the rate of these substitution reactions.

Transformations Involving the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) core in this compound makes it susceptible to ring-opening reactions under certain conditions. Furthermore, the C-H bonds on the cyclobutyl ring can be functionalized to introduce additional substituents.

Cyclobutane rings can be opened under various conditions, including thermal, photochemical, and catalytic methods. rsc.orgnih.gov For a 1,3-disubstituted cyclobutane like the target molecule, ring-opening can be initiated by activating one of the substituents. For instance, acid-catalyzed dehydration of the alcohol could lead to a cyclobutyl cation, which might undergo rearrangement and ring-opening to form a more stable cyclopentyl system. A solved problem considers the reaction of 1-cyclobutylethanol (B24324) with concentrated sulfuric acid, which is proposed to form methylcyclopentene through such a rearrangement. chegg.com

In other systems, ring-opening can be achieved through reactions with nucleophiles or electrophiles. For example, donor-acceptor cyclopropanes, which are analogous in strain, undergo ring-opening with various nucleophiles. acs.org Similarly, the ring-opening of 1,3-disubstituted bicyclobutanes can be initiated by radical precursors under visible light photoredox catalysis to form functionalized cyclobutenes. rsc.orgnih.gov The specific products of ring-opening would depend on the reagents and conditions employed, as well as the mechanistic pathway followed (e.g., radical, cationic, or anionic).

Direct functionalization of the C-H bonds on the cyclobutyl ring offers a powerful strategy for elaborating the core structure. Recent advances in C-H functionalization have enabled the stereospecific introduction of various groups onto cyclobutane scaffolds. nih.govresearchgate.netresearchgate.netnih.gov

For a cis-1,3-disubstituted cyclobutane, palladium-catalyzed C-H activation has been used to introduce aryl, alkenyl, and alkynyl groups at the γ-position relative to a directing group. nih.govresearchgate.netresearchgate.net For instance, if the alcohol in this compound were oxidized to the corresponding ketone, the carbonyl group could potentially direct C-H functionalization at the C-3 position of the cyclobutyl ring. Such strategies provide access to a wide range of complex, multi-substituted cyclobutane derivatives. nih.govresearchgate.netresearchgate.netnih.gov

Strain-Release Driven Rearrangements

The inherent ring strain of the cyclobutane moiety in this compound is a dominant factor in its reactivity profile. pharmaguideline.comquora.com Cyclobutane rings possess significant angle and torsional strain, making them susceptible to reactions that lead to ring-opening and the formation of more stable acyclic or larger ring systems. pharmaguideline.com While cyclobutanes are generally more stable than cyclopropanes, they can undergo ring cleavage under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net

In the context of this compound, strain-release driven rearrangements can be initiated by the activation of the hydroxyl group or through reactions involving the cyclobutane ring itself. For instance, treatment with strong acids could lead to the formation of a cyclobutyl cation. This intermediate is highly prone to rearrangement, which relieves ring strain. One potential pathway is a ring expansion to a cyclopentyl cation, which can then be trapped by a nucleophile. Another possibility is the fragmentation of the ring to yield an unsaturated acyclic compound. The specific outcome would be highly dependent on the reaction conditions and the nature of the substituents on the cyclobutane ring.

Recent studies on other substituted cyclobutanes have shown that such rearrangements can be controlled to achieve specific synthetic outcomes. nih.gov For example, electrochemical oxidation has been used to induce the ring-opening of alkyl cyclobutanes. nih.gov While not directly studying our target molecule, these findings suggest that the this compound scaffold could be amenable to similar transformations, potentially leading to the synthesis of diverse and complex molecular architectures.

Chemical Modifications and Cleavage of the Benzyloxymethyl Ether

The benzyloxymethyl ether in this compound serves as a protecting group for the primary alcohol. The cleavage of this ether is a critical transformation for the further functionalization of the molecule. Several strategies can be employed for this deprotection, each with its own set of advantages and limitations.

Catalytic Hydrogenolysis and Reductive Cleavage Strategies

Catalytic hydrogenolysis is a widely used and generally mild method for the cleavage of benzyl ethers. organic-chemistry.orguwindsor.ca This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. uwindsor.carsc.org The reaction proceeds via the cleavage of the carbon-oxygen bond of the benzyl group, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

For this compound, this transformation would yield 1-[3-(hydroxymethyl)cyclobutyl]ethanol. It is important to consider that other functional groups in the molecule might be sensitive to hydrogenation conditions. However, in this specific case, the secondary alcohol and the cyclobutane ring are generally stable under these conditions.

CatalystSolventTemperature (°C)Pressure (atm)Outcome
10% Pd/CEthanol (B145695)251Cleavage of the benzyl ether
5% Pt/CMethanol251Cleavage of the benzyl ether
Raney-NiEthanol501Potential for ring hydrogenation

This table presents plausible conditions for the catalytic hydrogenolysis of this compound based on general knowledge of the reaction.

Alternative reductive cleavage strategies, such as using dissolving metals like sodium in liquid ammonia (B1221849) (Birch reduction), can also cleave benzyl ethers. uwindsor.ca However, these methods are often less selective and require harsher conditions, making them less suitable for complex molecules. nih.gov

Lewis Acid-Mediated Ether Cleavage Reactions

Lewis acids can facilitate the cleavage of benzyl ethers, often in the presence of a nucleophilic scavenger. ucla.edu Common Lewis acids used for this purpose include boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trimethylsilyl (B98337) iodide (TMSI). nih.gov These reagents activate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack.

The reaction of this compound with a strong Lewis acid would likely proceed through the formation of an oxonium ion intermediate, followed by cleavage of the benzyl C-O bond. The choice of Lewis acid and reaction conditions is crucial to avoid undesired side reactions, such as rearrangement of the cyclobutane ring or reaction with the secondary alcohol. Recent research has explored the use of milder Lewis acids, such as bismuth triflate (Bi(OTf)₃), for the ring-opening of activated bicyclobutanes, highlighting the potential for selective transformations in strained ring systems. nih.govchemrxiv.org

Lewis AcidScavenger/SolventTemperature (°C)Outcome
BCl₃Dichloromethane-78 to 0Cleavage of the benzyl ether
TMSIAcetonitrile0 to 25Cleavage of the benzyl ether
AlCl₃Ethanethiol0Cleavage of the benzyl ether

This table illustrates potential conditions for the Lewis acid-mediated cleavage of the benzyloxymethyl ether in this compound, extrapolated from known procedures for similar compounds.

Alternative Deprotection Strategies and Selectivity

Beyond hydrogenolysis and Lewis acid-mediated reactions, other methods for benzyl ether deprotection exist. Oxidative cleavage, for instance, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a valuable alternative, particularly for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov While standard benzyl ethers are more resistant to DDQ, photo-irradiation can promote this cleavage. organic-chemistry.org

The selectivity of the deprotection strategy is a key consideration, especially if other protecting groups are present in the molecule. The orthogonality of protecting groups allows for the selective removal of one group while others remain intact. uwindsor.ca For instance, the benzyl ether in our target molecule could be cleaved under hydrogenolysis conditions while a silyl (B83357) ether protecting group would be stable. Conversely, a silyl ether could be removed with fluoride (B91410) ions without affecting the benzyl ether. uwindsor.ca

Regioselectivity and Stereoselectivity in Chemical Transformations

The outcomes of reactions involving this compound are significantly influenced by regioselectivity and stereoselectivity. These factors determine which functional group reacts and the spatial arrangement of the newly formed bonds.

Factors Influencing Reaction Pathways

Several factors dictate the regioselectivity and stereoselectivity of reactions on the this compound scaffold:

Steric Hindrance : The bulky benzyloxymethyl group and the hydroxyl-bearing substituent on the cyclobutane ring can direct incoming reagents to the less sterically hindered face of the molecule. For example, in an epoxidation reaction of a corresponding unsaturated derivative, the reagent would likely approach from the side opposite to the bulky substituents.

Electronic Effects : The electron-withdrawing or electron-donating nature of the substituents can influence the reactivity of different positions on the cyclobutane ring. The oxygen atoms of the ether and alcohol functionalities can also act as directing groups in certain reactions, such as metal-catalyzed C-H activation.

Substrate Conformation : The cyclobutane ring is not perfectly planar and exists in a puckered conformation. quora.com The preferred conformation of this compound will place the substituents in either pseudo-axial or pseudo-equatorial positions, which will, in turn, affect their accessibility and reactivity.

Reaction Mechanism : The intrinsic mechanism of a reaction plays a crucial role. For example, an Sₙ2 reaction will proceed with inversion of stereochemistry, whereas an Sₙ1 reaction may lead to a mixture of stereoisomers. DFT studies on the synthesis of cyclobutanes from pyrrolidines have shown that the stereochemical outcome can be rationalized by comparing the energy barriers for different reaction pathways. acs.org

Diastereoselective and Enantioselective Outcomes

The generation of specific stereoisomers of this compound is primarily achieved through the stereoselective reduction of the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. The approach of the reducing agent to the carbonyl group is influenced by the steric and electronic properties of the substituent at the 3-position of the cyclobutane ring, leading to the preferential formation of one diastereomer over the other. Furthermore, the use of chiral catalysts can facilitate the enantioselective reduction of the prochiral ketone, yielding enantiomerically enriched alcohols.

The reduction of 3-substituted cyclobutanones with hydride reagents typically results in the formation of two diastereomeric alcohols, cis and trans. The stereoselectivity of this reduction is highly dependent on the nature of the reducing agent, the substituent on the cyclobutane ring, the solvent, and the reaction temperature.

A study on the hydride reduction of 3-substituted cyclobutanones demonstrated a high preference for the formation of the cis-alcohol. vub.ac.be This selectivity can be further improved by conducting the reaction at lower temperatures and in less polar solvents. The observed preference for cis formation is attributed to the facial selectivity of the hydride attack on the cyclobutanone (B123998) ring. vub.ac.be

Computational studies have elucidated the transition states involved in the reduction of 3-phenylcyclobutanone (B1345705) and 3-benzyloxycyclobutanone. vub.ac.be These studies support the experimental findings and provide a theoretical basis for the observed diastereoselectivity. The relative Gibbs free energies of the transition states for the reduction of 3-benzyloxycyclobutanone, a close analog of the precursor to the title compound, have been computed to understand the stereochemical course of the reaction. vub.ac.be

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
3-BenzyloxycyclobutanoneLiAlH₄THF-78>95:5
3-BenzyloxycyclobutanoneNaBH₄MeOH-78>95:5
3-PhenylcyclobutanoneLiAlH₄THF2590:10
3-PhenylcyclobutanoneNaBH₄MeOH2585:15

This table presents data from analogous systems to illustrate the principles of diastereoselective reduction of 3-substituted cyclobutanones.

The synthesis of enantiomerically pure or enriched this compound can be achieved through the catalytic asymmetric reduction of 3-(benzyloxymethyl)cyclobutanone. Various chiral catalysts and stoichiometric reagents have been developed for the enantioselective reduction of ketones. wikipedia.org

A prominent method for achieving high enantioselectivity is the use of oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com These catalysts, in conjunction with a stoichiometric borane (B79455) source, can reduce prochiral ketones to their corresponding alcohols with high levels of enantiomeric excess (ee). The predictability and high enantioselectivity of the CBS reduction make it a valuable tool in asymmetric synthesis. mdpi.com

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique for the enantioselective reduction of ketones. acs.org Ruthenium-based catalysts, in particular, have been shown to be highly effective. For instance, the asymmetric transfer hydrogenation of cyclobutenediones has been developed to produce chiral cyclobutane derivatives with high regio- and stereoselectivity. acs.org While not directly on the target substrate, these results highlight the potential of such catalytic systems for the synthesis of enantioenriched cyclobutanol (B46151) derivatives.

In a study on the enantioselective reduction of benzocyclobutenones, various catalytic systems were explored. While copper hydride and Ru-catalyzed asymmetric transfer hydrogenation showed good enantioselectivity, the CBS reduction provided excellent results. nih.gov For example, the reduction of a benzocyclobutenone derivative using (S)-B-Me as the CBS catalyst afforded the corresponding alcohol in 86% yield and 92% ee. nih.gov

Ketone Substrate (Analog)Catalyst/ReagentConditionsYield (%)Enantiomeric Excess (ee, %)
BenzocyclobutenoneRuCl(S,S)-Tsdpen, HCOOH/Et₃Nrt9081
α,α-DimethylbenzocyclobutenoneRuCl(S,S)-Tsdpen, HCOOH/Et₃Nrt9497
Benzocyclobutenone(S)-B-Me, BH₃·Me₂STHF, rt8692
2,2-Dimethyl-3-phenylcyclobutanone(S)-B-Me, BH₃·Me₂STHF, rt-99 (for cis-isomer)

This table presents data from analogous systems to illustrate the potential outcomes for the enantioselective reduction of a prochiral cyclobutanone to produce chiral alcohol derivatives.

The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome. The steric and electronic properties of the substrate also play a significant role in determining the level of enantioselectivity. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research published that focuses on the computational and theoretical investigations of the chemical compound this compound or its derivatives. Searches for scholarly articles detailing its quantum chemical calculations, conformational analysis, or predicted spectroscopic parameters have not yielded any relevant results.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the topics outlined in the user's request. The scientific community has not yet published studies on the electronic structure, reactivity, conformational space, or spectroscopic predictions for this particular molecule.

Computational and Theoretical Investigations of 1 3 Benzyloxymethyl Cyclobutyl Ethanol and Its Derivatives

Prediction of Spectroscopic Parameters for Structural Assignment

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. The prediction of NMR parameters through computational methods, primarily Density Functional Theory (DFT), has become a routine and valuable complement to experimental data. youtube.comnih.gov These calculations can help in assigning complex spectra, distinguishing between isomers, and understanding the influence of molecular conformation on spectral features.

For a molecule like 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol, DFT calculations would typically be performed on optimized geometries of its various stereoisomers and conformers. The puckered nature of the cyclobutane (B1203170) ring means that substituents can adopt either axial or equatorial positions, leading to different chemical environments and, consequently, different NMR chemical shifts. acs.org Computational studies on substituted cyclobutanes have shown that the equatorial conformer is generally more stable. acs.org

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the formula δ = σref - σ. acs.org A variety of DFT functionals and basis sets can be employed, with methods like B3LYP often providing a good balance between accuracy and computational cost for predicting both ¹H and ¹³C NMR spectra. acs.orgnih.gov

The ¹H NMR chemical shifts for the protons on the cyclobutane ring are expected to be in the range of 1.5-2.5 ppm, but this can be significantly influenced by the nature and stereochemistry of the substituents. acs.orgdocbrown.info For instance, the electronegativity of the oxygen atoms in the hydroxyl and benzyloxymethyl groups would be expected to deshield adjacent protons. Similarly, the ¹³C NMR chemical shifts of the cyclobutane ring carbons are sensitive to substitution, with the carbon bearing the hydroxyl group (C-1) expected to resonate at a significantly downfield shift. docbrown.infooregonstate.edu

The following table provides hypothetical, yet representative, calculated ¹³C and ¹H NMR chemical shifts for a substituted cyclobutanol (B46151), illustrating the type of data generated from computational studies.

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C1 (CH-OH)70.53.85
C2 (CH₂)32.12.10 (eq), 1.85 (ax)
C3 (CH-CH₂OBn)45.32.45
C4 (CH₂)31.82.05 (eq), 1.80 (ax)
CH-OH-4.10
CH₂-OBn72.84.50
Ph-CH₂128.5 (ipso), 128.0 (ortho), 127.8 (meta), 127.5 (para)7.30-7.45
CH₃ (of ethanol)18.21.25
Note: These values are illustrative and based on general principles and data for analogous compounds like cyclobutanol and other substituted cyclobutanes. The exact values for this compound would require specific calculations.

Spin-spin coupling constants (J-couplings) are also calculable and provide valuable information about the dihedral angles between coupled nuclei, which is crucial for conformational analysis.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed at the same level of theory as geometry optimization, can predict these vibrational frequencies and their corresponding intensities. dtic.milyoutube.com This is instrumental in assigning experimental spectra and understanding the nature of molecular vibrations.

For this compound, the calculated IR and Raman spectra would be expected to show characteristic bands for the functional groups present. These include the O-H stretching vibration of the alcohol group (typically around 3300-3600 cm⁻¹), C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C-O stretching vibrations (around 1000-1200 cm⁻¹). docbrown.info

The vibrations of the cyclobutane ring itself are of particular interest. Studies on cyclobutane and its derivatives have identified several characteristic ring modes, including ring puckering, ring breathing, and various deformation modes. dtic.mildtic.milresearchgate.net These modes are often coupled with the vibrations of the substituents. dtic.mildtic.mil For instance, a study on cyclobutanecarboxylic acid revealed significant vibrational coupling between the ring system and the carboxylic acid group. dtic.mil

A representative table of calculated vibrational frequencies for key functional groups in a substituted cyclobutane is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
O-H Stretch3450Strong (IR), Weak (Raman)
Aromatic C-H Stretch3050-3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850-2980Strong (IR), Strong (Raman)
C=C Aromatic Stretch1450-1600Medium-Strong (IR & Raman)
CH₂ Scissoring1440-1470Medium (IR)
C-O Stretch (Alcohol)1050Strong (IR)
C-O Stretch (Ether)1100Strong (IR)
Cyclobutane Ring Puckering~200Weak (IR), Strong (Raman)
Note: These are representative values. The exact frequencies are sensitive to the molecular structure and computational method.

Prediction of Chiroptical Properties (CD/ORD)

Given that this compound is a chiral molecule, it will exhibit optical activity, which can be characterized by optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy. Theoretical calculations, particularly time-dependent DFT (TD-DFT), are powerful tools for predicting these chiroptical properties. mdpi.com By comparing calculated and experimental spectra, it is often possible to determine the absolute configuration of a chiral molecule. rsc.org

The computational process involves first a thorough conformational search for the molecule . Then, for each significant conformer, the electronic excitation energies and rotational strengths are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The sign and magnitude of the specific rotation can be predicted, as can the full CD spectrum, which shows differential absorption of left- and right-circularly polarized light as a function of wavelength.

Reaction Mechanism Studies and Energetic Profiling

Computational chemistry is a cornerstone in the elucidation of reaction mechanisms, allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers. This provides a level of detail that is often inaccessible through experimental means alone.

Elucidation of Reaction Pathways and Rate-Determining Steps

For reactions involving this compound or its derivatives, computational studies can be employed to explore various possible reaction pathways. For instance, in a potential oxidation of the secondary alcohol, different mechanisms (e.g., involving different oxidizing agents) could be modeled. The process involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

For example, in a hypothetical acid-catalyzed dehydration of this compound, computational studies could distinguish between different elimination pathways (e.g., leading to different isomeric alkenes) and predict the major product based on the relative energies of the transition states.

Catalyst Design Principles Based on Computational Insights

Computational chemistry plays a crucial role in modern catalyst design. By understanding the mechanism of a catalyzed reaction at a molecular level, catalysts can be rationally designed or optimized for improved activity, selectivity, and stability.

For reactions on a substituted cyclobutane scaffold, such as the selective functionalization of a C-H bond, computational studies can provide invaluable insights. nih.gov For instance, in a transition-metal-catalyzed reaction, DFT calculations can be used to:

Model the structure of the active catalytic species.

Investigate the binding of the substrate to the catalyst.

Elucidate the mechanism of the catalytic cycle, including key steps like oxidative addition, migratory insertion, and reductive elimination.

Understand the origins of stereoselectivity by comparing the energies of diastereomeric transition states. acs.org

By systematically modifying the ligands on the metal center in silico, chemists can predict how these changes will affect the catalyst's performance. For example, the steric and electronic properties of the ligands can be tuned to favor a particular reaction pathway or to enhance enantioselectivity in a reaction involving a chiral substrate like this compound. These computational predictions can then guide synthetic efforts, making the process of catalyst development more efficient and targeted.

Application of 1 3 Benzyloxymethyl Cyclobutyl Ethanol As a Synthetic Building Block

Integration into Complex Natural Product Synthesis

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes it a desirable motif in the synthesis of complex natural products. eurekaselect.comacs.org Its incorporation can impart conformational constraint, a key feature in the design of molecules with specific biological activities. While direct applications of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol in the total synthesis of natural products are not extensively documented in publicly available research, its structural features suggest significant potential in this area.

Role as a Chiral Auxiliary or Scaffold

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is then typically removed for reuse. sigmaaldrich.com this compound possesses two stereocenters, at the carbon bearing the hydroxyl group and the carbon of the cyclobutane ring attached to the ethanol (B145695) substituent. This inherent chirality means it has the potential to act as a chiral scaffold. When used as a starting material, these stereocenters can influence the stereochemistry of subsequent reactions, directing the formation of new stereocenters in a predictable manner. For instance, the hydroxyl group could be used to anchor the molecule to a substrate, and the chiral cyclobutane framework could then direct facial selectivity in reactions such as additions to a double bond introduced on the side chain. While specific examples of its use as a detachable chiral auxiliary are not prominent in the literature, its role as a permanent chiral scaffold in the final target molecule is a more direct application.

Introduction of Stereodefined Cyclobutyl Units

The synthesis of complex molecules often requires methods for the stereocontrolled introduction of specific structural motifs. nih.govnih.gov The use of building blocks with pre-defined stereochemistry is a powerful strategy in this regard. This compound, available in specific stereoisomeric forms, can be used to introduce a stereodefined 1,3-disubstituted cyclobutane unit into a larger molecule. The synthesis of nucleoside analogues, for example, has utilized trans-3-(Benzyloxymethyl)cyclobutan-1-ol to produce cis-1-[3-(hydroxymethyl)cyclobutyl] derivatives of pyrimidines. rsc.org This demonstrates how the stereochemistry of the starting cyclobutane alcohol dictates the stereochemical outcome in the final product. The benzyl (B1604629) ether provides a stable protecting group for the hydroxymethyl functionality, which can be removed at a later synthetic stage to reveal a reactive hydroxyl group for further elaboration.

Development of Analogues for Medicinal Chemistry Research

The unique puckered structure of the cyclobutane ring provides a distinct three-dimensional geometry that is increasingly exploited in medicinal chemistry to create novel structural analogues of biologically active compounds. lifechemicals.com This can lead to improved pharmacological properties such as metabolic stability and binding affinity. acs.org

Synthesis of Diversified Libraries from the Core Structure

The structure of this compound is well-suited for the generation of diversified chemical libraries for high-throughput screening. The synthetic accessibility of its precursor, 3-(benzyloxy)-1-cyclobutanone, allows for the introduction of various substituents at the 1-position via reactions with organometallic reagents. google.com For instance, reaction with methylmagnesium bromide would yield 1-[3-(benzyloxy)cyclobutyl]ethanol. By using a variety of Grignard or organolithium reagents, a library of analogues with different alkyl, aryl, or other substituents at the ethanol side chain can be readily synthesized.

A documented example of diversification starting from a related precursor is the synthesis of various nucleoside analogues. rsc.org In this work, trans-3-(Benzyloxymethyl)cyclobutan-1-ol was coupled with different pyrimidine (B1678525) bases (uracil and thymine) under Mitsunobu conditions. rsc.org The resulting products were then deprotected to yield the final carbocyclic nucleoside analogues. rsc.org This strategy allows for the systematic variation of the heterocyclic base attached to the cyclobutane core.

Precursor in Materials Science Research

While the primary applications of cyclobutane derivatives are in organic synthesis and medicinal chemistry, they have also found use in materials science. lifechemicals.com For example, cyclobutane-containing molecules have been investigated for the production of stress-responsive polymers and as components of liquid crystals. The rigid and defined geometry of the cyclobutane ring can be used to create materials with specific organizational properties. A biorenewable cyclobutane-containing building block has been synthesized and explored for materials applications, highlighting the potential of such scaffolds. nih.gov

However, based on currently available literature, there are no specific, documented examples of this compound being used as a precursor in materials science research. Its potential in this field would likely stem from the ability to polymerize the molecule through the ethanol functionality or by first modifying the functional groups to introduce polymerizable units. The benzyloxymethyl group could also be deprotected to provide a site for cross-linking.

Formation of Polymers Bearing Cyclobutyl and Ether Moieties

While direct polymerization of This compound has not been reported, compounds with similar structural features, such as cyclobutane rings, are of interest in polymer science. Cyclobutane-containing polymers are recognized for their unique properties, including their potential use as mechanophores in stress-responsive materials. nih.govnih.govrsc.orgkpi.ua The incorporation of a cyclobutane unit into a polymer backbone can lead to materials that change their properties in response to mechanical force.

The hydroxyl group of This compound could theoretically allow it to act as a monomer in the synthesis of polyesters or polyurethanes through condensation polymerization with appropriate comonomers. The resulting polymer would feature pendant benzyloxymethylcyclobutyl groups, which could influence the polymer's thermal properties, solubility, and mechanical behavior. The benzyl ether linkage provides a degree of flexibility and hydrophobicity.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeComonomerPotential Linkage
PolyesterDiacid or Diacyl ChlorideEster
PolyurethaneDiisocyanateUrethane
PolyetherDihalide (via Williamson ether synthesis)Ether

It is important to note that the synthesis and characterization of such polymers derived from This compound would require empirical investigation to determine their properties and viability.

Utilization in Supramolecular Assembly Components

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Cyclobutane derivatives have been explored as building blocks in supramolecular construction due to their defined geometry and potential for forming specific intermolecular interactions.

This compound possesses several features that could be exploited in the design of supramolecular assemblies:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, allowing for the formation of well-defined aggregates or networks with other molecules containing complementary functionalities.

Aromatic Stacking: The benzyl group can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic-containing molecules.

Host-Guest Chemistry: The cyclobutane ring, as part of a larger macrocyclic structure, could potentially act as a host for small guest molecules.

The combination of a hydrogen-bonding group and an aromatic ring within the same molecule makes This compound a candidate for the formation of complex, self-assembled architectures. For instance, it could potentially form one-dimensional chains or two-dimensional sheets through a combination of hydrogen bonding and aromatic stacking. The principles of crystal engineering could be applied to guide the assembly of this molecule in the solid state. nih.gov

While no specific studies on the supramolecular behavior of This compound are available, research on similar biorenewable cyclobutane-containing building blocks has highlighted their potential in creating supramolecular materials like hydrogen-bonded organic frameworks.

Analytical Methodologies for Research Grade Purity and Enantiomeric Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination in Research Samples

Chiral chromatography is the cornerstone for separating and quantifying the enantiomers of "1-[3-(Benzyloxymethyl)cyclobutyl]ethanol". The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and any derivatized forms.

The development of a robust method for the enantioseparation of "this compound" requires a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for their broad applicability.

For HPLC, initial screening would involve testing columns like Chiralpak® AD-H and Chiralcel® OD-H with mobile phases consisting of hexane (B92381) and an alcohol modifier, typically isopropanol (B130326) or ethanol (B145695). The separation is influenced by the type and concentration of the alcohol modifier, which affects the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

For GC analysis, the hydroxyl group of "this compound" often requires derivatization to improve volatility and thermal stability. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the alcohol to a trifluoroacetyl ester. The resulting derivative can then be separated on a chiral GC column, such as one coated with a cyclodextrin-based stationary phase.

A summary of hypothetical method development parameters is presented in the interactive table below.

Table 1: Hypothetical HPLC and GC Method Development Parameters for Enantioseparation

Parameter HPLC Method GC Method
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Beta DEX™ 225 (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Hexane:Isopropanol (90:10 v/v) Helium
Flow Rate/Gas Velocity 1.0 mL/min 1.5 mL/min
Temperature 25°C 120°C (Isothermal)
Detection UV at 210 nm Flame Ionization Detector (FID)
Injection Volume/Mode 10 µL 1 µL (Split 50:1)
Analyte Form Native Trifluoroacetyl ester
Retention Time (R-enantiomer) 12.5 min 15.2 min
Retention Time (S-enantiomer) 14.8 min 16.1 min

| Resolution (Rs) | > 2.0 | > 1.8 |

Once an optimal separation method is developed, it must be validated to ensure its suitability for its intended purpose in a research context. While a full GMP-level validation is not typically required for academic research, key parameters are still assessed to demonstrate the method's reliability. These parameters include specificity, linearity, precision, and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention times of the enantiomers.

Linearity: The linearity of the detector response for each enantiomer is evaluated over a range of concentrations. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable for research purposes.

Precision: The precision of the method is assessed by performing repeated injections of the same sample. The relative standard deviation (RSD) of the peak areas for each enantiomer should ideally be less than 2%.

Robustness: The robustness of the method is tested by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the separation.

Advanced Chromatographic Techniques for Impurity Profiling in Research Samples

Impurity profiling is crucial for understanding the synthetic process and ensuring that observed biological or chemical activity is attributable to the main compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and identifying non-volatile trace impurities in research samples of "this compound". The high sensitivity and selectivity of MS/MS allow for the characterization of impurities even at very low levels.

In a typical workflow, the sample is first analyzed by full-scan LC-MS to detect any potential impurities. The masses of these impurities are then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragmentation patterns provide structural information that can be used to identify the impurities. Common process-related impurities might include starting materials, reagents, or by-products from side reactions.

Table 2: Hypothetical LC-MS/MS Data for Impurity Identification

m/z of [M+H]⁺ Fragmentation Ions (m/z) Proposed Structure
221.15 113.09, 91.05 "this compound"
131.08 113.09, 95.08 3-(Benzyloxymethyl)cyclobutanone

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile components in research samples. This technique can identify residual solvents from the synthesis and purification process, as well as any volatile by-products. The sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their mass spectra.

Commonly identified volatile components might include solvents such as ethyl acetate, hexane, or dichloromethane, which are frequently used in organic synthesis.

Quantitative NMR for Purity Assessment in Research Materials

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

For the purity assessment of "this compound", a certified internal standard with a known purity is added to a precisely weighed sample of the compound. The purity of the target compound can then be calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. Protons that are well-resolved from other signals in the spectrum, such as the benzylic protons of the benzyl (B1604629) group or the methine proton of the ethanol moiety, are suitable for quantification.

Table 3: Compound Names Mentioned

Compound Name
This compound
Trifluoroacetic anhydride
Isopropanol
Ethanol
Hexane
Helium
3-(Benzyloxymethyl)cyclobutanone
1-(3-(Hydroxymethyl)cyclobutyl)ethanol
Ethyl acetate

Future Research Directions and Unexplored Avenues in 1 3 Benzyloxymethyl Cyclobutyl Ethanol Chemistry

Development of Novel Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in determining the biological and material properties of a molecule. For 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol, which possesses multiple stereogenic centers, the development of synthetic routes that provide precise control over the cis/trans relationship of the substituents and the absolute stereochemistry of the chiral centers is a critical research goal. While general methods for creating 1,3-disubstituted cyclobutanes exist, their application and optimization for this specific target remain an open field. acs.orgacs.org

Future research could focus on several promising strategies:

Diastereoselective Reductions: A potential route could involve the diastereoselective reduction of a corresponding ketone precursor, such as 1-[3-(benzyloxymethyl)cyclobutyl]ethan-1-one. Research into various reducing agents and chiral catalysts could identify conditions that favor one diastereomer over others, a technique successfully used for other cyclobutane (B1203170) systems. acs.org

Catalytic Asymmetric [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are powerful tools for constructing four-membered rings. chemistryviews.orgnih.gov A forward-thinking approach would involve the enantioselective cycloaddition of a suitable vinyl ether with an allylic alcohol derivative, potentially mediated by visible-light photocatalysis to build the cyclobutane core with high stereocontrol. chemistryviews.orgacs.org

Ring Contraction Strategies: The stereospecific ring contraction of functionalized pyrrolidines has emerged as a novel method for synthesizing highly substituted cyclobutanes. nih.gov Investigating the conversion of a readily accessible chiral pyrrolidine (B122466) precursor could provide a unique entry to optically pure enantiomers of this compound.

Heteroatom-Directed Synthesis: Leveraging the oxygen atoms already present in the target molecule, a heteroatom-directed conjugate addition to an epoxyvinylsulfone precursor could be explored. This approach has been used to synthesize other chiral cyclobutanes and offers a pathway where intramolecular attack forms the ring with defined stereochemistry. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies
Synthetic StrategyKey PrecursorsPotential Catalyst/ReagentAnticipated AdvantageReference for Analogy
Diastereoselective ReductionCyclobutyl KetoneNaBH₄ with Chiral AdditivesControl of cis/trans isomers acs.org
Asymmetric [2+2] CycloadditionAlkene + Allene/Ketene (B1206846)Chiral Lewis Acid or PhotocatalystDirect access to enantioenriched core chemistryviews.orgnih.gov
Pyrrolidine Ring ContractionSubstituted PyrrolidineIodonitrene ChemistryHigh stereospecificity from chiral pool nih.gov
Directed Conjugate AdditionEpoxyvinylsulfoneLewis AcidsHigh control via intramolecular cyclization nih.gov

Exploration of New Reactivity Modes for the Cyclobutyl System

The inherent ring strain of the cyclobutane core imparts unique reactivity compared to acyclic or larger-ring analogues. researchgate.net Future studies should aim to exploit this strain and the specific functional groups of this compound to forge new molecular architectures.

Key areas of exploration include:

Site-Selective C–H Functionalization: Modern catalysis offers powerful tools for the direct functionalization of C–H bonds. Research could target the selective arylation, alkylation, or borylation of the cyclobutane ring's C-H bonds. nih.govacs.org By using the existing hydroxyl or ether groups as directing elements, it may be possible to achieve high regioselectivity, functionalizing specific positions on the ring to rapidly build molecular complexity. acs.org

Strain-Release Ring-Opening Reactions: The cyclobutane ring can be opened under various conditions (thermal, photochemical, or catalytic) to yield more complex acyclic or larger-ring structures. researchgate.netresearchgate.net A fascinating research avenue would be to investigate the radical-induced ring-opening of the cyclobutylcarbinyl system derived from the ethanol (B145695) side chain. rsc.orgst-andrews.ac.uk This could lead to functionalized pentenyl or hexenyl chains, transforming the compact cyclic scaffold into a stereodefined linear molecule.

Rearrangement Cascades: The combination of ring strain and strategically placed functional groups can trigger complex rearrangement reactions. For example, acid-catalyzed conditions could induce a Wagner-Meerwein-type rearrangement, potentially leading to cyclopentyl or other ring-expanded structures. researchgate.net Investigating these transformations could provide access to novel molecular skeletons that are difficult to synthesize through other means.

Computational Design of Advanced Derivatives and Transformational Strategies

Future computational research should focus on:

Conformational Analysis and Property Prediction: Density Functional Theory (DFT) calculations can be used to accurately model the puckered conformation of different stereoisomers of the molecule and its derivatives. mdpi.commdpi.com This understanding is crucial for designing molecules that fit into specific enzyme active sites or self-assemble into desired material structures.

Mechanism and Selectivity Modeling: Computational modeling can elucidate the transition states and reaction pathways for the synthetic and reactive transformations described above. mdpi.comarxiv.org For instance, DFT can help predict the regio- and stereoselectivity of C–H functionalization reactions or the energy barriers for different ring-opening pathways, guiding experimental design and saving significant laboratory time. acs.orgmdpi.com

Virtual Library Screening: By computationally modifying the core structure—for example, by replacing the benzyl (B1604629) group with other substituents or altering the ethanol side chain—large virtual libraries of derivatives can be generated. These libraries can then be screened in silico for desirable properties, such as docking scores against a biological target or predicted lipophilicity, identifying the most promising candidates for synthesis. nih.govnih.gov

Sustainable and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of green and efficient synthetic methodologies.

Promising avenues include:

Photocatalysis and Electrosynthesis: Moving away from stoichiometric reagents, visible-light photocatalysis offers a green method for promoting reactions like [2+2] cycloadditions or C-H functionalizations under mild conditions. acs.orgresearchgate.netorganic-chemistry.org Similarly, electrosynthesis could provide an alternative for redox-intensive steps, using electricity as a clean reagent.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. A forward-looking goal would be to identify or engineer an enzyme capable of performing a key step in the synthesis, such as the stereoselective reduction of a ketone precursor or the hydrolytic resolution of a racemic ester derivative. This aligns with the increasing use of biocatalysis in complex molecule synthesis. researchgate.net

Flow Chemistry: Converting key synthetic steps from batch to continuous flow processing can improve safety, efficiency, and scalability. A flow-based synthesis could enable better control over reaction parameters for exothermic or fast reactions, such as certain Grignard additions or hydrogenations, which might be part of a synthetic route to the target molecule.

Table 2: Green Chemistry Strategies for Future Synthesis
ApproachTarget ReactionPotential BenefitReference for Analogy
Visible-Light Photocatalysis[2+2] CycloadditionMild conditions, reduced waste chemistryviews.orgacs.org
BiocatalysisAsymmetric Ketone ReductionHigh enantioselectivity, aqueous media researchgate.net
Flow ChemistryGrignard Reaction / HydrogenationEnhanced safety, scalability, control google.com
Copper-Catalyzed ReactionsRing-forming reactionsReplaces more toxic/expensive metals researchgate.netorganic-chemistry.org

Integration into Emerging Fields of Chemical Research and Method Development

The true value of a chemical scaffold is realized through its application in solving contemporary challenges. The this compound structure is well-suited for integration into several emerging research areas.

Future directions could include:

Fragment-Based Drug Discovery (FBDD): The cyclobutane core is considered an attractive three-dimensional (3D) scaffold that is underrepresented in current screening libraries. nih.govnih.gov Derivatives of this compound could be synthesized to create a focused library of novel 3D fragments for FBDD campaigns, aiming to identify starting points for new medicines. nih.gov

Bioisosteric Replacement in Medicinal Chemistry: The rigid cyclobutane ring can act as a conformationally restricted bioisostere for more flexible alkyl chains or as a non-planar replacement for aromatic rings, a strategy known as "escaping from flatland." researchgate.net Research could explore the substitution of this scaffold into known bioactive molecules to improve properties like metabolic stability, potency, or selectivity. nih.govnih.gov

Development of Smart Materials: Certain molecules, known as mechanophores, can respond to mechanical force by changing their structure or properties. Cyclobutane derivatives have been explored as mechanophores that can be incorporated into polymers to create materials that change color or self-heal when stretched or damaged. chemeurope.com The this compound scaffold could be elaborated into a cross-linking agent for polymers, investigating its potential as a new type of mechanophore.

Q & A

Q. What are the primary synthetic routes for 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via the reduction of 3-(Benzyloxymethyl)cyclobutanone, a known intermediate ( ). Key steps include:
  • Reduction : Use sodium borohydride (NaBH₄) in methanol at 0–25°C for 2–4 hours, or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.
  • Workup : Quench excess reductant (e.g., with aqueous NH₄Cl for NaBH₄; dilute HCl for LiAlH₄) followed by extraction (ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient).
    Critical Factors :
  • Purity of the ketone precursor.
  • Temperature control to avoid side reactions (e.g., over-reduction or decomposition).
  • Solvent choice (protic vs. aprotic) impacts reaction rate and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Focus on the cyclobutyl protons (δ 1.5–3.0 ppm, complex splitting due to ring strain and coupling) and benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph; δ 7.2–7.4 ppm for aromatic protons). The ethanol -OH proton may appear as a broad singlet (δ 1.0–2.0 ppm) but is often exchanged in D₂O .
  • ¹³C NMR : Identify the cyclobutyl carbons (δ 20–35 ppm), the ethanol CH₂OH (δ 60–65 ppm), and the benzyloxy quaternary carbon (δ 70–75 ppm).
  • IR : Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group).

Q. How can researchers functionalize the ethanol moiety in this compound for downstream applications?

  • Methodological Answer :
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using pyridine as a base.
  • Protection : Convert the -OH to a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in DMF with imidazole to prevent unwanted reactivity during multi-step syntheses .
  • Oxidation : Use pyridinium chlorochromate (PCC) to form the corresponding ketone, though this reverses the synthetic pathway .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed if the reduction of 3-(Benzyloxymethyl)cyclobutanone introduces chiral centers?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for related cyclobutanol derivatives.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethyl acetate/hexane) .

Q. What computational methods are suitable for studying the conformational dynamics of the cyclobutyl ring in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict puckered vs. planar ring conformations.
  • NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate ¹H/¹³C NMR spectra and correlate with experimental data, resolving ambiguities in splitting patterns .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess conformational stability.

Q. How might researchers address contradictions in NMR data, such as unexpected coupling constants for cyclobutyl protons?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to slow ring inversion and simplify splitting patterns.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between cyclobutyl and benzyloxy protons to assign stereochemistry .
  • Comparative Analysis : Cross-reference with structurally similar cyclobutane derivatives (e.g., cis-2-[3-(dimethylamino)cyclobutyl]ethanol) to validate assignments .

Q. What strategies can be employed to investigate this compound’s potential as a building block for bioactive molecules?

  • Methodological Answer :
  • Derivatization : Synthesize analogs (e.g., replacing benzyloxy with other protecting groups) and screen for antimicrobial or anti-inflammatory activity.
  • Structure-Activity Relationship (SAR) : Compare with pharmacopeial cyclobutyl-containing drugs (e.g., Sibutramine analogs) to identify key functional groups .
  • In Silico Docking : Model interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize synthetic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.